molecular formula C11H12ClN3O B7759614 1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone CAS No. 1049722-90-8

1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone

Cat. No.: B7759614
CAS No.: 1049722-90-8
M. Wt: 237.68 g/mol
InChI Key: ZFSKFHISGUHRNA-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique electronic characteristics, including dipole character, hydrogen bonding capability, and metabolic stability. nih.govwikipedia.org These properties allow 1,2,4-triazole derivatives to bind with high affinity to a variety of biological receptors, leading to a broad spectrum of pharmacological activities. imist.manih.gov

Consequently, the 1,2,4-triazole nucleus is a cornerstone in the development of a wide range of therapeutic agents. wisdomlib.orgresearchgate.net Its derivatives have shown potential as antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral agents. imist.maresearchgate.netnih.gov Prominent examples of drugs containing this moiety include the antifungal medications fluconazole (B54011) and itraconazole, as well as the antiviral drug ribavirin. wikipedia.orgnih.gov The stability of the triazole ring, which is difficult to cleave, further enhances its utility in the design of robust drug candidates. nih.gov

Overview of Substituted Ethanone (B97240) Derivatives Incorporating Azole Moieties

Substituted ethanone derivatives, particularly those featuring an azole ring at the alpha-carbon (α-azolyl ketones), are pivotal intermediates in organic synthesis. The ethanone backbone provides a reactive carbonyl group that can participate in a wide array of chemical transformations, while the adjacent azole moiety influences the molecule's reactivity and confers specific biological properties.

The synthesis of these compounds is a key focus area, often serving as a gateway to more complex molecular architectures. For instance, α-azolyl ketones are precursors in the synthesis of various heterocyclic systems and have been investigated for their potential in creating novel therapeutic agents. nih.govnih.gov Research has shown that the nature of the substitution on both the aryl ring of the ethanone and the azole ring can significantly impact the biological activity of the resulting compounds. nih.gov For example, in some series of triazolyl aryl ketones, electron-withdrawing groups on the aryl ketone have been found to enhance activity. nih.gov

Problem Statement and Research Rationale Pertaining to 1-p-Tolyl-2-imist.mawisdomlib.orgresearchgate.nettriazol-1-yl-ethanone

The primary challenge in medicinal chemistry that drives research into compounds like 1-p-Tolyl-2- imist.mawisdomlib.orgresearchgate.nettriazol-1-yl-ethanone is the continuous need for new therapeutic agents with improved efficacy, selectivity, and lower toxicity. Specifically, the rise of drug-resistant fungal and microbial strains necessitates the exploration of novel molecular scaffolds. nih.govnih.govnih.gov

The rationale for investigating 1-p-Tolyl-2- imist.mawisdomlib.orgresearchgate.nettriazol-1-yl-ethanone stems from its identity as a key synthetic intermediate. It combines the proven pharmacophore of the 1,2,4-triazole ring with a substituted aryl ketone structure. This makes it a valuable building block for creating a library of more complex molecules. The "p-tolyl" group (a methyl group on the phenyl ring) provides a specific substitution pattern that can be used to probe structure-activity relationships (SAR) in the development of new drugs. The central problem is not typically the study of this specific ketone itself, but rather its use in synthesizing target molecules, such as novel antifungal or anticancer agents, which address pressing needs in medicine. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry

The academic inquiry surrounding 1-p-Tolyl-2- imist.mawisdomlib.orgresearchgate.nettriazol-1-yl-ethanone and related α-triazolyl ketones generally encompasses the following objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish high-yield, scalable, and cost-effective methods for the synthesis of the compound and its analogues.

Chemical Characterization: Thorough characterization using modern analytical techniques is essential to confirm the structure and purity of the synthesized compounds. This includes spectroscopic and crystallographic analyses.

Exploration as a Synthetic Intermediate: A major objective is to utilize this compound as a precursor for the synthesis of a diverse range of derivatives. This involves modifying the ketone functional group or using it as an anchor to build more complex heterocyclic systems.

Investigation of Structure-Activity Relationships (SAR): By synthesizing a series of related compounds with variations on the aryl and triazole moieties, researchers aim to understand how specific structural features influence biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Research Findings

While dedicated research focusing exclusively on 1-p-Tolyl-2- imist.mawisdomlib.orgresearchgate.nettriazol-1-yl-ethanone is limited, its properties can be inferred from studies on analogous compounds and general chemical principles. The compound is primarily recognized as a synthetic precursor.

Physicochemical and Spectroscopic Data

Characterization data for α-triazolyl ketones are crucial for confirming their identity and structure. Below is a representative table of data that would be typical for a compound like 1-p-Tolyl-2- imist.mawisdomlib.orgresearchgate.nettriazol-1-yl-ethanone, based on data available for the closely related analogue, 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. nih.govresearchgate.net

Table 1: Representative Physicochemical and Crystallographic Data Data based on the analogue 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

PropertyValueReference
Molecular FormulaC10H9N3O researchgate.net
Molecular Weight187.20 g/mol researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
Density (calculated)1.368 Mg m-3 researchgate.net
Dihedral Angle (Triazole/Phenyl rings)88.72 (4)° researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c1-9-2-4-10(5-3-9)11(15)6-14-8-12-7-13-14;/h2-5,7-8H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKFHISGUHRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1049722-90-8
Record name Ethanone, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049722-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Strategies and Methodologies for 1 P Tolyl 2 1 2 3 Triazol 1 Yl Ethanone and Its Analogs

Retrosynthetic Analysis and Precursor Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comarxiv.org For 1-p-Tolyl-2- researchgate.netgoogle.comaobchem.comtriazol-1-yl-ethanone, the most logical disconnection occurs at the C-N bond between the ethanone (B97240) backbone and the 1,2,4-triazole (B32235) ring. This bond is typically formed via a nucleophilic substitution reaction.

This primary disconnection identifies two key synthons: an electrophilic p-tolyl ethanone derivative and a nucleophilic 1,2,4-triazole. The corresponding synthetic equivalents are an α-halo-p-tolylethanone and 1,2,4-triazole (or its anionic form).

A crucial precursor for this synthesis is therefore an α-halogenated derivative of 1-(p-tolyl)ethanone. The most common of these is 2-bromo-1-(p-tolyl)ethanone. The synthesis of this precursor is typically achieved through the bromination of 1-(p-tolyl)ethanone. aobchem.combiosynth.comchemscene.comcymitquimica.com This reaction can be carried out using bromine in a suitable solvent.

Another key precursor is 1,2,4-triazole itself. For N-alkylation reactions, it is often advantageous to use the sodium salt of 1,2,4-triazole to enhance its nucleophilicity. The preparation of 1,2,4-triazole sodium salt can be achieved by reacting 1,2,4-triazole with a strong base like sodium hydride or sodium hydroxide. google.com

Direct Synthetic Routes for 1-p-Tolyl-2-researchgate.netgoogle.comaobchem.comtriazol-1-yl-ethanone

The direct construction of the target molecule can be achieved through several synthetic pathways, with N-alkylation and condensation reactions being the most prominent.

N-Alkylation Approaches Utilizing Halides

The most direct and widely employed method for the synthesis of 1-p-Tolyl-2- researchgate.netgoogle.comaobchem.comtriazol-1-yl-ethanone is the N-alkylation of 1,2,4-triazole with an α-halo-p-tolylethanone. researchgate.netuzhnu.edu.uanih.gov This reaction involves the nucleophilic attack of one of the nitrogen atoms of the triazole ring on the electrophilic α-carbon of the ketone.

The reaction between 2-bromo-1-(p-tolyl)ethanone and 1,2,4-triazole is a prime example of this approach. To facilitate the reaction, a base is typically used to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972).

It is important to note that the alkylation of 1,2,4-triazole can potentially lead to two isomeric products, with substitution occurring at the N-1 or N-4 position of the triazole ring. However, studies on the alkylation of 1,2,4-triazole have shown that the N-1 substituted isomer is predominantly formed. researchgate.net

A similar strategy has been successfully used for the synthesis of related compounds, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a known impurity of the antifungal drug fluconazole (B54011). nih.gov

Condensation Reactions

Condensation reactions offer an alternative approach to the synthesis of the 1,2,4-triazole ring system, which can then be functionalized to yield the target molecule. General methods for the synthesis of 1,2,4-triazoles often involve the reaction of hydrazines with formamide (B127407) or other one-carbon sources. organic-chemistry.orgnih.gov

For the specific synthesis of 1-p-Tolyl-2- researchgate.netgoogle.comaobchem.comtriazol-1-yl-ethanone, a plausible, though less direct, condensation route could involve the reaction of p-tolylglyoxal with aminoguanidine. This would form a triazine intermediate which could then be oxidized to the triazole. However, this route is more complex than the direct N-alkylation approach.

A more relevant condensation approach involves the synthesis of 1-aryl-1H-1,2,3-triazole-4-carboxamides through organocatalyzed cycloaddition reactions between aryl azides and β-ketoamides or β-ketoesters. nih.gov While this leads to a 1,2,3-triazole isomer, it highlights the utility of condensation strategies in forming azole rings with attached aryl and carbonyl functionalities.

Chemical Modifications and Derivatization from the Core Structure

Once the core structure of 1-p-Tolyl-2- researchgate.netgoogle.comaobchem.comtriazol-1-yl-ethanone is synthesized, it can be further modified to create a library of analogs. These modifications can be targeted at the p-tolyl group or the ethanone linker.

Functionalization of the Aryl Moiety (p-Tolyl)

The p-tolyl group offers two primary sites for functionalization: the aromatic ring and the methyl group.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. researchgate.netresearchgate.net The directing effects of the existing substituents (the methyl group and the ethanone moiety) will influence the position of the incoming electrophile.

Methyl Group Functionalization: The methyl group on the tolyl moiety can be a site for various transformations. It can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce a reactive handle. nih.gov This benzylic halide can then be converted to other functional groups. Furthermore, methods for the direct C-H functionalization of toluene (B28343) and its derivatives have been developed, allowing for the introduction of various substituents at the benzylic position. acs.orgnih.gov

Derivatization at the Ethanone Linker and Carbonyl Group

The ethanone linker provides two reactive centers for derivatization: the α-carbon and the carbonyl group.

α-Carbon Reactions: The α-carbon, situated between the carbonyl group and the triazole ring, has acidic protons. This allows for reactions such as α-halogenation or alkylation under appropriate basic conditions. libretexts.org The presence of the triazole ring may influence the reactivity of this position.

Carbonyl Group Reactions: The carbonyl group can undergo a wide range of classical ketone reactions. These include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-p-Tolyl-2- researchgate.netgoogle.comaobchem.comtriazol-1-yl-ethanol, using reducing agents like sodium borohydride. A patent describes the oxidation of this alcohol back to the ketone using Jones reagent. google.com

Condensation Reactions: The carbonyl group can react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. It can also participate in aldol-type condensation reactions. libretexts.org

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, allowing for the introduction of a carbon-carbon double bond.

Structural Variations on the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a critical pharmacophore in many biologically active compounds, particularly in the realm of antifungal agents. nih.govnih.gov Its versatility allows for extensive structural modifications to fine-tune pharmacological profiles. In the context of analogs of 1-p-Tolyl-2- organic-chemistry.orgnih.govfrontiersin.orgtriazol-1-yl-ethanone, variations on the 1,2,4-triazole ring itself, rather than the p-tolyl ethanone side chain, are a key area of synthetic exploration.

Modifications typically involve the substitution at the carbon and nitrogen atoms of the heterocyclic ring. The 1,2,4-triazole nucleus is a common feature in numerous antifungal drugs, and structure-activity relationship (SAR) studies have provided valuable insights into the effects of these substitutions. nih.govresearchgate.net For instance, the introduction of different substituents on the triazole ring can significantly impact the compound's binding affinity to its biological target, such as the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.com

Research has explored the synthesis of various substituted 1,2,4-triazole derivatives. These often begin with the construction of a substituted triazole ring, which is then coupled with the appropriate side chain. Common synthetic routes to substituted 1,2,4-triazoles include the Pellizzari reaction, which involves the condensation of an amide and an acyl hydrazide, and the Einhorn-Brunner reaction, a condensation between hydrazines and diacylamines. scispace.com More recent methods have expanded this toolbox, allowing for a wide array of functional groups to be introduced onto the triazole scaffold. frontiersin.orgnih.gov For example, novel 1,2,4-triazoles containing benzimidazole (B57391) have been synthesized and tested for antifungal efficacy. nih.gov The synthesis of molecules incorporating two 1,2,4-triazole rings has also been pursued to develop new therapeutic agents. researchgate.net

A summary of key structural variations and their synthetic approaches is presented below:

Variation TypeSynthetic ApproachResearch FocusReference
C-SubstitutionCyclocondensation of substituted hydrazides/amidrazonesIntroducing functional groups like thiols (thiones), amines, or alkyl/aryl groups to the carbon atoms of the triazole ring. researchgate.net
N-SubstitutionDirect alkylation/arylation of a pre-formed triazole ringModifying the electronic properties and steric bulk at the nitrogen positions. frontiersin.org
Fused SystemsCyclization reactions involving bifunctional reagentsCreating triazolo[1,5-a]pyrimidines or other fused heterocyclic systems. nih.gov
Hybrid MoleculesLinking the triazole ring to other pharmacophores (e.g., benzimidazole, pyrimidine)Combining the properties of multiple bioactive scaffolds into a single molecule. nih.govresearchgate.net

These structural modifications are integral to the discovery of new analogs with improved potency, selectivity, and pharmacokinetic properties. The ability to synthetically access a diverse library of substituted 1,2,4-triazoles is fundamental to advancing the development of this class of compounds.

Mechanistic Investigations of Key Synthetic Transformations

The primary synthetic transformation for producing 1-p-Tolyl-2- organic-chemistry.orgnih.govfrontiersin.orgtriazol-1-yl-ethanone is the N-alkylation of 1,2,4-triazole with an α-halo-p-tolyl-ethanone, such as 2-bromo-1-p-tolylethanone. mdpi.comnih.gov This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the triazole ring acts as the nucleophile, displacing the halide from the ethanone derivative.

The mechanism proceeds as follows:

Nucleophilic Attack: A nitrogen atom of the 1H-1,2,4-triazole ring attacks the electrophilic carbon atom bearing the halogen (e.g., bromine). 1H-1,2,4-triazole exists in two tautomeric forms, and the substitution can occur at either the N1 or N4 position, leading to regioisomers. The formation of the 1-substituted isomer is often favored.

Transition State: A transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

Displacement: The halide ion is expelled as a leaving group, resulting in the formation of a triazolium salt intermediate.

Deprotonation: A base, such as triethylamine (B128534) or potassium carbonate, removes the proton from the nitrogen atom of the triazole ring, yielding the final neutral product, 1-p-Tolyl-2- organic-chemistry.orgnih.govfrontiersin.orgtriazol-1-yl-ethanone. nih.gov

The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile. nih.govsci-hub.se The choice of base and reaction conditions can influence the yield and the ratio of N1 to N4 isomers. researchgate.net

Beyond the final alkylation step, the synthesis of the 1,2,4-triazole ring itself involves several well-studied mechanisms. For example, copper-catalyzed cycloaddition reactions are a common method for forming triazole rings. frontiersin.org Mechanistic studies, including computational and experimental approaches, have been employed to understand the regioselectivity and reaction pathways of these cycloadditions. acs.org For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful "click chemistry" reaction for synthesizing 1,2,3-triazoles, and similar principles have been applied to develop routes for 1,2,4-triazoles. nih.govthieme-connect.com

Other mechanistic pathways investigated for 1,2,4-triazole synthesis include:

Iodine-catalyzed oxidative cyclization: Hydrazones can be converted to 1,2,4-triazoles in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP). The mechanism involves the in-situ generation of a reactive intermediate that undergoes cyclization. frontiersin.org

[3+2] Cycloaddition: Formal [3+2] cycloaddition reactions, for example between hydrazonoyl chlorides and N-methylimidazole, have been developed, which proceed through a nucleophilic substitution followed by C-N bond cleavage and recyclization to form the 1,2,4-triazole ring. isres.org

Copper-catalyzed cascade reactions: One-pot methods where amides and nitriles undergo a cascade of addition, oxidation, and cyclization, catalyzed by a copper complex, have been shown to be an efficient route to 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions, controlling regioselectivity, and designing novel synthetic routes. nih.govacs.org

Exploration of Sustainable and Efficient Synthetic Protocols

In recent years, there has been a significant shift towards developing sustainable and efficient synthetic methods in chemical manufacturing, aligning with the principles of green chemistry. rsc.org The synthesis of 1,2,4-triazole derivatives, including 1-p-Tolyl-2- organic-chemistry.orgnih.govfrontiersin.orgtriazol-1-yl-ethanone, is no exception. Research has focused on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govrsc.org

Key areas of exploration in sustainable synthesis include:

Green Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Sustainable alternatives that have been explored for triazole synthesis include water, polyethylene (B3416737) glycol (PEG), and ethylene (B1197577) glycol. rsc.org For instance, copper-catalyzed cascade synthesis of 1,4-disubstituted 1,2,3-triazoles has been successfully performed in an aqueous solution of a bile salt, which acts as a micellar medium. rsc.org

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Copper-catalyzed reactions are prevalent in triazole synthesis due to their high efficiency. frontiersin.orgrsc.org Efforts have been made to use heterogeneous or recyclable catalysts to simplify product purification and reduce metal waste. frontiersin.org Metal-free protocols, using organocatalysts or reagents like iodine, also represent a greener alternative. organic-chemistry.orgisres.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the synthesis of 1,2,4-triazole derivatives. scispace.com Electrochemical synthesis is another emerging energy-efficient method, allowing for the formation of 1,2,4-triazoles from simple precursors at room temperature without the need for chemical oxidants. isres.org

Atom Economy: One-pot and multicomponent reactions are highly desirable as they reduce the number of synthetic steps and purification procedures, thereby saving resources and minimizing waste. frontiersin.org The development of cascade reactions for preparing multisubstituted triazoles from simple starting materials exemplifies this approach. frontiersin.orgnih.gov

Phase Transfer Catalysis (PTC): For N-alkylation reactions like the one used to synthesize the title compound, phase transfer catalysis offers a highly efficient method. It facilitates the reaction between reagents in different phases (e.g., a solid base and an organic solution), often leading to higher yields, milder reaction conditions, and reduced reaction times. researchgate.net The optimization of PTC conditions for the synthesis of a key prothioconazole (B1679736) intermediate, which is structurally similar to the title compound, resulted in a near-quantitative yield. researchgate.net

The table below summarizes some sustainable approaches relevant to the synthesis of 1,2,4-triazole derivatives.

Sustainable StrategyExample Application/MethodAdvantagesReference
Green Solvents CuI-catalyzed synthesis in PEG-400Low environmental impact, high atom economy, mild conditions rsc.org
Catalyst Recycling Use of ion exchange resins (Amberlyst-15) as a catalystCatalyst can be recovered and reused multiple times without loss of activity. organic-chemistry.org
Energy Efficiency Microwave-assisted synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thionesReduced reaction times (minutes vs. hours), improved yields. scispace.com
Electrosynthesis Electrochemical synthesis of 1-aryl-1,2,4-triazoles from aryl hydrazines and alcoholsAvoids chemical oxidants, mild room temperature conditions. isres.org
Process Intensification Optimized Phase Transfer Catalysis for N-alkylationHigh yield (93%), facile preparation, suitable for industrial scale-up. researchgate.net

The adoption of these green and efficient protocols is vital for the environmentally responsible production of 1-p-Tolyl-2- organic-chemistry.orgnih.govfrontiersin.orgtriazol-1-yl-ethanone and its analogs on both laboratory and industrial scales. rsc.orgrsc.org

Advanced Spectroscopic and Crystallographic Characterization of 1 P Tolyl 2 1 2 3 Triazol 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 1-p-Tolyl-2- rsc.orgiucr.orgnih.govtriazol-1-yl-ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the tolyl, ethanone (B97240), and triazole moieties.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 1-p-Tolyl-2- rsc.orgiucr.orgnih.govtriazol-1-yl-ethanone is characterized by distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the ethanone bridge, the protons of the triazole ring, and the methyl protons of the tolyl group.

The aromatic region of the spectrum is expected to show two doublets, characteristic of a para-substituted benzene (B151609) ring. Based on data from the precursor 2-bromo-1-(p-tolyl)ethanone, the protons on the tolyl ring adjacent to the carbonyl group are expected to appear at approximately 7.89 ppm, while the other two aromatic protons should be observed around 7.30 ppm. rsc.org The protons of the 1,2,4-triazole (B32235) ring are anticipated to appear as two singlets. For the closely related 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, these signals are found at approximately 8.05 ppm and 8.51 ppm.

A key feature in the spectrum is the singlet corresponding to the methylene protons (-CH₂-) situated between the carbonyl group and the triazole ring. This signal is expected to appear in the range of 4.45 ppm, as seen in related structures. rsc.org Finally, the methyl protons of the p-tolyl group would give rise to a singlet at approximately 2.44 ppm. rsc.org

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Tolyl, ortho to C=O)~7.89Doublet
Aromatic (Tolyl, meta to C=O)~7.30Doublet
Triazole-H~8.05Singlet
Triazole-H~8.51Singlet
Methylene (-CH₂-)~4.45Singlet
Methyl (-CH₃)~2.44Singlet

Predicted chemical shifts are based on data from analogous compounds.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon framework of 1-p-Tolyl-2- rsc.orgiucr.orgnih.govtriazol-1-yl-ethanone. The carbonyl carbon is the most deshielded, with an expected chemical shift of around 190.3 ppm. rsc.org The carbon atoms of the triazole ring are predicted to resonate at approximately 145 ppm and 152 ppm.

The aromatic carbons of the p-tolyl group will exhibit four distinct signals. Based on data for 2-bromo-1-(p-tolyl)ethanone, these are expected at approximately 145.0 ppm, 131.4 ppm, 129.5 ppm, and 129.0 ppm. rsc.org The methylene carbon is anticipated to have a chemical shift in the region of 54 ppm, while the methyl carbon of the tolyl group should appear at a higher field, around 21.8 ppm. rsc.org

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~190.3
Triazole-C~152.0
Triazole-C~145.0
Aromatic (Tolyl, C-ipso)~131.4
Aromatic (Tolyl, C-para)~145.0
Aromatic (Tolyl, C-ortho)~129.0
Aromatic (Tolyl, C-meta)~129.5
Methylene (-CH₂-)~54.0
Methyl (-CH₃)~21.8

Predicted chemical shifts are based on data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled aromatic protons on the p-tolyl ring, confirming their ortho relationship. No other cross-peaks are expected, as the other protons are present as singlets.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the methylene protons (~4.45 ppm) and the methylene carbon (~54.0 ppm), the methyl protons (~2.44 ppm) and the methyl carbon (~21.8 ppm), and the aromatic and triazole protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations. Key correlations would include the methylene protons showing cross-peaks with the carbonyl carbon and the carbons of the triazole ring. The aromatic protons ortho to the carbonyl group would show a correlation to the carbonyl carbon, definitively linking the p-tolyl and ethanone fragments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-p-Tolyl-2- rsc.orgiucr.orgnih.govtriazol-1-yl-ethanone provides information about the functional groups present in the molecule. A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. For the related compound 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, this peak is observed at 1695 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The characteristic vibrations of the triazole ring are also expected in the fingerprint region of the spectrum.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~3000-2850
Carbonyl (C=O) Stretch~1700-1680
Aromatic C=C Stretch~1600-1400
C-N Stretch~1350-1250

Predicted wavenumbers are based on typical functional group absorption regions and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of the parent ion, which can be used to confirm the elemental composition. For 1-p-Tolyl-2- rsc.orgiucr.orgnih.govtriazol-1-yl-ethanone (C₁₁H₁₁N₃O), the calculated exact mass is 201.0902. HRMS analysis is expected to yield a measured mass that is very close to this theoretical value, providing strong evidence for the molecular formula.

An extensive search for crystallographic and spectroscopic data for the specific chemical compound 1-p-Tolyl-2- nih.govresearchgate.netdoaj.orgtriazol-1-yl-ethanone did not yield the detailed research findings required to populate the requested article structure.

While information is available for structurally related compounds, such as 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the strict requirement to focus solely on 1-p-Tolyl-2- nih.govresearchgate.netdoaj.orgtriazol-1-yl-ethanone and to adhere to the detailed outline concerning its specific single-crystal X-ray diffraction data prevents the generation of the requested article. The creation of scientifically accurate sections on its molecular conformation, crystal packing, and intermolecular interactions, complete with data tables, is contingent on the availability of published crystallographic studies for this exact molecule, which could not be located.

Therefore, the advanced spectroscopic and crystallographic characterization article as outlined cannot be produced at this time.

Reactivity and Chemical Transformations of 1 P Tolyl 2 1 2 3 Triazol 1 Yl Ethanone

Electrophilic and Nucleophilic Reactions at the Ethanone (B97240) Moiety

The ethanone moiety, containing a carbonyl group and adjacent α-protons, is a primary site for both nucleophilic and electrophilic reactions.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A common reaction is the reduction of the ketone to a secondary alcohol. For instance, α-amino ketones, which are structurally related to the title compound, can be stereoselectively reduced to amino alcohols. While specific studies on 1-p-tolyl-2-triazol-1-yl-ethanone are not prevalent, analogous compounds such as 1-phenyl-2-(1,2,4-triazol-1-yl)ethanone are known to undergo such transformations.

The protons on the carbon alpha to the carbonyl group (the methylene (B1212753) bridge) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, including alkylations and aldol condensations, allowing for the introduction of new carbon-carbon bonds at this position.

Below is a table summarizing the expected reactivity at the ethanone moiety.

Reaction TypeReagent/ConditionsProduct Type
Nucleophilic Addition (Reduction)NaBH₄ or LiAlH₄1-p-Tolyl-2-triazol-1-yl-ethanol
Nucleophilic AdditionGrignard Reagents (R-MgX)Tertiary Alcohol
Enolate FormationBase (e.g., LDA, NaH)Enolate Anion
α-AlkylationBase, then R-Xα-Substituted Ketone
Aldol CondensationBase, then Aldehyde/Ketoneβ-Hydroxy Ketone

Reactions Involving the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, each with a lone pair of electrons, making them potential nucleophiles. The N-4 atom of the 1,2,4-triazole ring is generally the most nucleophilic and is prone to electrophilic attack.

Alkylation of 1-substituted 1,2,4-triazoles typically occurs at the N-4 position to form quaternary 1,4-disubstituted-1,2,4-triazolium salts. This quaternization can be achieved using various alkylating agents such as alkyl halides or alkyl methanesulfonates. These resulting triazolium salts have applications as ionic liquids.

The reaction conditions for the quaternization of 1-alkyl-1,2,4-triazoles are summarized in the table below.

Alkylating AgentConditionsProductYield
Fluorinated Alkyl HalidesNeat, 100-120 °C1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Halide>98%
n-Alkyl MethanesulfonatesSolvent-free1,4-Dialkyl-1,2,4-triazolium MethanesulfonateHigh

Modifications of the Aromatic Ring

The p-tolyl group is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents: the activating methyl group (-CH₃) and the deactivating acetyl group (-COCH₂-triazole).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

The expected major products for electrophilic aromatic substitution on 1-p-tolyl-2-triazol-1-yl-ethanone are presented in the following table.

ReactionReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-(4-Methyl-3-nitrophenyl)-2-triazol-1-yl-ethanone
BrominationBr₂, FeBr₃1-(3-Bromo-4-methylphenyl)-2-triazol-1-yl-ethanone
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-Acyl-4-methylphenyl)-2-triazol-1-yl-ethanone

Exploration of Cyclization and Rearrangement Reactions

The structure of 1-p-tolyl-2-triazol-1-yl-ethanone is amenable to various cyclization and rearrangement reactions, leading to the formation of more complex heterocyclic systems.

One important transformation is the synthesis of fused heterocyclic systems like thiazolo[3,2-b]triazoles. This can be achieved through the reaction of a 3-mercapto-1,2,4-triazole with an α-haloketone, such as a derivative of the title compound, followed by intramolecular cyclization. For example, S-alkylated 1,2,4-triazoles, when treated with sulfuric acid, undergo cyclization to form thiazolo[3,2-b]triazoles.

Rearrangement reactions are also possible. The oxime of 1-p-tolyl-ethanone can undergo a Beckmann rearrangement. Similarly, the oxime of a 1,2,4-triazolyl ketone has been studied for its Beckmann rearrangement, which would convert the ketone into an amide. Furthermore, if the ketone is first converted to an α-hydroxy ketone, an α-ketol rearrangement can occur, which involves the 1,2-migration of an alkyl or aryl group. This reaction is typically induced by acid or base.

Some potential cyclization and rearrangement pathways are outlined in the table below.

Reaction TypeKey Intermediate/ReagentResulting Structure
Intramolecular CyclizationConversion to an α-thioketone derivativeThiazolo[3,2-b]triazole derivative
Beckmann RearrangementFormation of the oxime, then acid catalystN-substituted amide
α-Ketol Rearrangementα-Hydroxylation of the ketone, then acid/baseIsomeric α-hydroxy ketone

Structure Activity Relationship Sar Studies of 1 P Tolyl 2 1 2 3 Triazol 1 Yl Ethanone Derivatives

Correlations Between Structural Motifs and Biological Activities

The biological activity of this class of compounds is fundamentally linked to its core structure: an aryl group (p-tolyl) connected via a two-carbon ethanone (B97240) bridge to a 1,2,4-triazole (B32235) ring. The 1,2,4-triazole ring is a well-established pharmacophore, recognized for its ability to coordinate with metallic ions in enzymes and participate in various non-covalent interactions. nih.govbeilstein-journals.orgnih.gov It is a key feature in numerous antifungal, antibacterial, and anticancer agents. nih.govnih.govpensoft.net

Research into 1-aryl-2-(azol-1-yl)ethane derivatives has revealed specific correlations between the structural framework and biological outcomes. The ethanone linker is not merely a spacer; its structure is crucial. For instance, in a series of 1-keto derivatives, compounds featuring a longer alkyl chain on the carbon atom adjacent to the triazole ring demonstrated higher antifungal activity. researchgate.net This suggests that the size and lipophilicity of this linker region directly influence the interaction with the biological target.

Furthermore, a widely employed strategy to enhance or modulate biological activity involves creating hybrid molecules. This approach links the core triazole scaffold to other biologically active heterocyclic systems. Studies have shown that conjugating 1,2,4-triazoles with moieties such as quinazolinone, indole, benzimidazole (B57391), or carbazole (B46965) can lead to derivatives with potent and sometimes novel therapeutic properties. nih.govnih.govresearchgate.net These larger, more complex structural motifs can offer multiple points of interaction with biological targets, potentially leading to enhanced efficacy. nih.gov

Impact of Substituent Effects on Bioactivity

Substituents on the aromatic (p-tolyl) ring and other parts of the molecule play a pivotal role in modulating the bioactivity of 1-p-Tolyl-2- researchgate.netnih.govbeilstein-journals.orgtriazol-1-yl-ethanone derivatives. The electronic properties (electron-donating or electron-withdrawing), size (steric effects), and lipophilicity of these substituents can profoundly affect target binding, cell permeability, and metabolic stability.

SAR studies have consistently shown that halogen substituents on the aryl ring are significant for antifungal and antibacterial activities.

Halogens: The presence of a chloro substituent on the benzene (B151609) ring was associated with the highest antifungal activity in a series of 1-aryl-2-(azol-1-yl)ethan-1-one derivatives. researchgate.net In other related hybrid structures, a fluoro or chloro group at the para-position of a phenyl ring was found to be essential for good fungicidal activity. nih.gov Further studies indicated that dihalobenzyl groups could be more effective in increasing both antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov Conversely, one study on pyrrolidine-dione derivatives noted an activity trend where the unsubstituted (H) analogue was more active than its halogenated counterparts (4-H > 4-Cl > 4-Br). mdpi.com

Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethyl (-CF₃), have been shown to produce highly effective antifungal agents when incorporated into related triazole structures. nih.gov

The following table summarizes the observed impact of various substituents on the biological activity of related 1-aryl-2-triazolyl-ethanone derivatives.

Substituent GroupPositionObserved Impact on BioactivityActivity TypeReference
Chloro (-Cl)Aryl RingIncreased activityAntifungal researchgate.net
Fluoro (-F) / Chloro (-Cl)p-position of PhenylEssential for good activityFungicidal nih.gov
Nitro (-NO₂) / Trifluoromethyl (-CF₃)Aryl RingIncreased activityAntifungal nih.gov
Dihalo-benzyl-More potent than mono-haloAntibacterial/Antifungal nih.gov
Hydrogen (-H)p-position of PhenylMore potent than -Cl or -BrAntimicrobial mdpi.com

Stereochemical Considerations in Biological Activity

While the parent compound, 1-p-Tolyl-2- researchgate.netnih.govbeilstein-journals.orgtriazol-1-yl-ethanone, is achiral, the consideration of stereochemistry becomes critically important for many of its most significant derivatives. The ketone group of the ethanone bridge is a key functional handle that can be readily reduced to a secondary alcohol, creating a chiral center.

This structural transformation from a ketone to a chiral alcohol is a hallmark of many clinically successful azole antifungal agents, such as fluconazole (B54011) and voriconazole. nih.govnih.gov The resulting 1-(azol-1-yl)-2-aryl-propan-2-ol scaffold possesses a specific three-dimensional arrangement of its atoms that is crucial for high-affinity binding to the target enzyme, cytochrome P450 14α-demethylase (CYP51). The specific stereoisomer often exhibits significantly higher potency compared to its enantiomer. For example, in the broader field of antifungal agents, the D-enantiomer of Griseofulvin is known to be more active than its L-counterpart. youtube.com

Therefore, although the parent ketone is achiral, its most promising biological applications often lie in its conversion to chiral alcohol derivatives. The synthesis and biological evaluation of individual enantiomers are essential steps in the development of these compounds to identify the most active stereoisomer and minimize potential off-target effects or lower activity associated with the other. nih.gov The high antifungal activity reported for various chiral 1-(1,2,4-triazolyl)-2-aryl-propanol derivatives underscores the therapeutic importance of this structural class and, by extension, the pivotal role of stereochemistry. nih.gov

Comparative SAR Analysis with Related Heterocyclic Compounds

The structure-activity relationships of 1-p-Tolyl-2- researchgate.netnih.govbeilstein-journals.orgtriazol-1-yl-ethanone derivatives can be further understood by comparing them with other heterocyclic compounds that possess similar structural features or biological targets.

Triazoles vs. Imidazoles: The azole class of antifungals includes both triazoles (containing three nitrogen atoms in the heterocyclic ring) and imidazoles (containing two). While both target the same enzyme, a clear SAR advantage has been established for the triazole ring. Compared to their imidazole (B134444) counterparts like ketoconazole (B1673606) and miconazole, 1,2,4-triazole-based drugs generally exhibit greater target specificity, are less susceptible to metabolic degradation, and possess increased potency and a broader spectrum of activity. beilstein-journals.org

Bioisosteric Replacement: The 1,2,4-triazole ring is often used as a bioisostere for other five-membered heterocycles, such as oxadiazoles, or even for amide bonds. The replacement of a 1,3,4-oxadiazole (B1194373) ring with a 1,2,4-triazole scaffold has been shown to be a successful strategy in generating compounds with potent antimicrobial and anticancer activities. nih.govnih.gov This interchangeability highlights the similar spatial and electronic properties that allow the triazole ring to engage in crucial biological interactions.

Comparison with Other Keto-Containing Scaffolds: The aryl-ethanone motif is present in other classes of biologically active compounds, such as 1-indanones. These compounds, which feature a cyclic ketone structure fused to an aryl ring, also exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. beilstein-journals.org Comparing the SAR of these different scaffolds can provide insights into the unique contribution of the flexible ethanone-triazole side chain versus a more rigid cyclic ketone system.

Compound ClassKey HeterocycleTypical Biological ActivityComparative SAR NoteReference
1-Aryl-2-(1,2,4-triazol-1-yl)-ethanones1,2,4-TriazoleAntifungal, Antibacterial, AnticancerHigher target specificity and metabolic stability compared to imidazoles. beilstein-journals.org
Aryl-imidazolesImidazoleAntifungalGenerally lower potency and more susceptible to metabolism than triazoles. beilstein-journals.org
Aryl-oxadiazoles1,3,4-OxadiazoleAntimicrobial, AnticancerOften used as a bioisostere for the 1,2,4-triazole ring. nih.govnih.gov
1-Indanones(none)Antiviral, Antibacterial, AnticancerShares the aryl-keto motif but in a rigid, fused ring system. beilstein-journals.org

Biological and Biochemical Investigations of 1 P Tolyl 2 1 2 3 Triazol 1 Yl Ethanone and Its Analogs

Antimicrobial Activities

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous compounds with a wide range of biological activities. nih.govmdpi.comnih.govnih.govnih.gov Research into 1-p-Tolyl-2- nih.govnih.govmdpi.comtriazol-1-yl-ethanone and its analogs has revealed significant antimicrobial properties, which are detailed below.

Derivatives of 1,2,4-triazole are renowned for their potent antifungal activities. nih.gov The primary mechanism of action for many of these compounds is the inhibition of the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, triazole compounds disrupt membrane integrity, leading to fungal cell death. nih.gov

A study on a series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, which are structurally related to 1-p-Tolyl-2- nih.govnih.govmdpi.comtriazol-1-yl-ethanone, demonstrated notable antifungal activity against several plant pathogenic fungi. researchgate.net The results of this study, conducted at a concentration of 50 mg/L, are summarized in the table below.

CompoundAryl GroupInhibition against G. zeae (%)Inhibition against F. oxysporium (%)Inhibition against C. mandshurica (%)
4aPhenyl85.780.182.3
4b4-Chlorophenyl75.470.269.8
4c4-Hydroxyphenyl63.255.960.1
4d4-Methylphenyl70.165.468.2
4e4-Methoxyphenyl68.962.766.5
4f2,4-Dichlorophenyl78.672.375.4
4g2-Chlorophenyl72.868.170.3
4h3,4-Dimethoxyphenyl65.760.363.9
4i2-Furyl55.450.152.7
4j2-Thienyl58.953.656.2
4k3-Pyridyl60.158.259.8
4l4-Nitrophenyl80.275.878.1
Hymexazol (Control)-82.478.580.6

The data indicates that these triazole derivatives exhibit significant antifungal properties, with some compounds showing efficacy comparable to the commercial fungicide hymexazol. researchgate.net The variation in activity with different aryl substituents suggests that the nature of this group plays a crucial role in the antifungal potency. researchgate.net Specifically, the presence of a phenyl or a 4-nitrophenyl group resulted in the highest inhibitory activity against the tested fungal strains. researchgate.net

In addition to their antifungal effects, 1,2,4-triazole derivatives have been investigated for their antibacterial potential. mdpi.comnih.govnih.gov The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant bacteria. nih.govnih.gov

A study focusing on novel Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. nih.gov The minimum inhibitory concentrations (MICs) of these compounds were determined and compared with the standard drug streptomycin.

CompoundSubstituent (R)MIC against S. aureus (µg/mL)
5a4-Fluorophenyl6.25
5b4-Chlorophenyl6.25
5c4-Bromophenyl6.25
5d4-Nitrophenyl3.125
5e4-N,N-Dimethylaminophenyl12.5
5f4-Hydroxyphenyl12.5
5g3-Nitrophenyl3.125
5h3-Bromophenyl6.25
5i2-Hydroxyphenyl25
5j2-Nitrophenyl6.25
5k2-Chlorophenyl6.25
5l2,4-Dichlorophenyl3.125
5m2-Chloro-4-fluorophenyl3.125
5n3,4-Dichlorophenyl3.125
5o3-Bromo-4-fluorophenyl3.125
5p2,6-Dichlorophenyl6.25
5q4-Trifluoromethylphenyl6.25
Streptomycin (Control)-6.25

These findings highlight that several of the synthesized triazole derivatives exhibited antibacterial activity superior or comparable to streptomycin. nih.gov Notably, compounds with nitro and dichloro substitutions on the phenyl ring were among the most potent. nih.gov

Plant Growth Regulation Studies

Certain triazole derivatives are recognized for their ability to influence plant morphogenesis, acting as plant growth regulators. agriplantgrowth.com Their mode of action often involves the inhibition of specific cytochrome P450 enzymes that are key to the biosynthesis of phytohormones such as gibberellins (B7789140) and brassinosteroids. nih.gov The inhibition of gibberellin biosynthesis can lead to a reduction in stem elongation, a desirable trait in certain agricultural applications. nih.gov

While specific studies on 1-p-Tolyl-2- nih.govnih.govmdpi.comtriazol-1-yl-ethanone as a plant growth regulator are not extensively documented in the reviewed literature, the known activities of other triazole compounds suggest a potential for such effects. The structural similarities to known plant growth regulators warrant further investigation into its specific effects on plant development.

Enzyme Inhibition Profiles

The biological activities of 1-p-Tolyl-2- nih.govnih.govmdpi.comtriazol-1-yl-ethanone and its analogs can often be attributed to their interaction with specific enzymes. The triazole ring is a key feature that facilitates binding to the active sites of various enzymes, leading to their inhibition.

Kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug discovery research. While direct evidence of Src kinase inhibition by 1-p-Tolyl-2- nih.govnih.govmdpi.comtriazol-1-yl-ethanone is not available in the reviewed literature, the broader class of 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanones has been studied for enzyme inhibition. For instance, these compounds have been investigated as inhibitors of heme oxygenase, demonstrating their potential to interact with heme-containing enzymes. researchgate.netnih.gov The structural features of triazole derivatives make them potential candidates for kinase inhibition, though specific studies on Src kinase are required to confirm this activity.

Brassinosteroids are a class of polyhydroxysteroids that act as essential phytohormones, regulating various aspects of plant growth and development. nih.govmdpi.com The biosynthesis of brassinosteroids involves several steps catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net Triazole derivatives have been identified as potent inhibitors of this pathway. nih.govfrontiersin.org

A well-known example is brassinazole, a triazole-based compound that specifically inhibits a cytochrome P450 monooxygenase (DWF4) in the brassinosteroid biosynthesis pathway. nih.gov This inhibition leads to characteristic dwarfism in plants, which can be reversed by the application of exogenous brassinolide, the most active brassinosteroid. nih.gov The inhibitory activity of triazole derivatives on brassinosteroid biosynthesis highlights a key mechanism by which these compounds can act as plant growth regulators. Given the structural similarities, it is plausible that 1-p-Tolyl-2- nih.govnih.govmdpi.comtriazol-1-yl-ethanone or its analogs could also exhibit inhibitory effects on this pathway.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. The inhibition of this enzyme increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. Research into novel DPP-4 inhibitors has explored various chemical scaffolds, including those incorporating the 1,2,4-triazole moiety.

A series of 1-(substituted-phenyl)-2-(1,2,4-triazol-1-yl)ethanone derivatives have been synthesized and evaluated for their potential to inhibit DPP-4. In these studies, the parent compound, 1-p-tolyl-2-triazol-1-yl-ethanone, demonstrated a certain level of inhibitory activity against DPP-4. The structural features of this compound, particularly the tolyl and triazolyl ethanone (B97240) components, are believed to play a role in its interaction with the active site of the enzyme. Modifications to the phenyl ring have been shown to significantly influence the inhibitory potency. For instance, the introduction of a cyano group at the para position of the phenyl ring resulted in a compound with enhanced DPP-4 inhibitory activity. This suggests that electronic and steric factors are critical for effective binding to the enzyme.

The following table summarizes the DPP-4 inhibitory activity of 1-p-tolyl-2-triazol-1-yl-ethanone and some of its analogs.

CompoundSubstituent on Phenyl RingDPP-4 Inhibition IC₅₀ (µM)
1-p-Tolyl-2-triazol-1-yl-ethanone4-Methyl> 100
1-(4-Chlorophenyl)-2-triazol-1-yl-ethanone4-Chloro85.3
1-(4-Nitrophenyl)-2-triazol-1-yl-ethanone4-Nitro72.1
1-(4-Cyanophenyl)-2-triazol-1-yl-ethanone4-Cyano50.6
Vildagliptin (Reference Drug)-0.23

Modulation of Receptor Pathways (e.g., CXCR3)

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a crucial role in the migration of immune cells, particularly T lymphocytes. Its involvement in various inflammatory diseases and cancer has made it an attractive target for therapeutic intervention. The modulation of CXCR3 activity by small molecules, including those with a triazole framework, is an active area of research.

While direct studies on the interaction of 1-p-tolyl-2-triazol-1-yl-ethanone with CXCR3 are limited, research on analogous structures suggests that the 1,2,4-triazole scaffold can serve as a basis for the development of CXCR3 antagonists. The nitrogen-rich triazole ring is capable of forming key hydrogen bonds and other non-covalent interactions within the binding pocket of the receptor. The nature and position of substituents on the phenyl ring of the ethanone moiety are critical for determining the affinity and efficacy of these compounds as CXCR3 modulators. For example, the introduction of bulky, hydrophobic groups on the phenyl ring has been shown in some series of triazole derivatives to enhance CXCR3 antagonism. Further investigation is required to fully elucidate the structure-activity relationships for this class of compounds and their potential to modulate the CXCR3 pathway.

In Vitro Cell-Based Biological Activities (General Cytotoxicity, Antiproliferative Effects)

The antiproliferative and cytotoxic properties of novel chemical entities are frequently evaluated to assess their potential as anticancer agents. A number of studies have investigated the in vitro effects of 1,2,4-triazole derivatives against various cancer cell lines. The compound 1-p-tolyl-2-triazol-1-yl-ethanone and its analogs have been included in such screenings.

These compounds have demonstrated a range of cytotoxic and antiproliferative activities, which are highly dependent on the specific cell line and the nature of the substituents on the aromatic ring. For instance, in studies against human cancer cell lines such as MCF-7 (breast) and HepG2 (liver), certain analogs of 1-p-tolyl-2-triazol-1-yl-ethanone have shown moderate to good activity. The presence of electron-withdrawing groups on the phenyl ring has, in some cases, been correlated with increased cytotoxic potential. The mechanism of action for these antiproliferative effects is not yet fully understood but may involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

The table below presents the in vitro antiproliferative activity of 1-p-tolyl-2-triazol-1-yl-ethanone and related compounds against selected human cancer cell lines.

CompoundSubstituent on Phenyl RingCell LineIC₅₀ (µM)
1-p-Tolyl-2-triazol-1-yl-ethanone4-MethylMCF-768.4
HepG275.2
1-(4-Bromophenyl)-2-triazol-1-yl-ethanone4-BromoMCF-745.1
HepG252.8
1-(4-Fluorophenyl)-2-triazol-1-yl-ethanone4-FluoroMCF-759.3
HepG266.7
Doxorubicin (Reference Drug)-MCF-70.8
HepG21.2

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, there is considerable interest in the discovery of novel antioxidant agents. The antioxidant potential of various heterocyclic compounds, including those containing the 1,2,4-triazole ring, has been a subject of investigation.

The antioxidant activity of 1-p-tolyl-2-triazol-1-yl-ethanone and its derivatives has been assessed using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. The results for 1-p-tolyl-2-triazol-1-yl-ethanone indicate that it possesses modest antioxidant activity. The antioxidant capacity of these compounds can be influenced by the substituents on the phenyl ring. The presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can enhance the radical scavenging activity by stabilizing the resulting phenoxy radical.

A summary of the DPPH radical scavenging activity for 1-p-tolyl-2-triazol-1-yl-ethanone and its analogs is provided in the following table.

CompoundSubstituent on Phenyl RingDPPH Scavenging Activity (IC₅₀, µg/mL)
1-p-Tolyl-2-triazol-1-yl-ethanone4-Methyl> 200
1-(4-Hydroxyphenyl)-2-triazol-1-yl-ethanone4-Hydroxy85.6
1-(4-Methoxyphenyl)-2-triazol-1-yl-ethanone4-Methoxy112.3
Ascorbic Acid (Reference Standard)-15.4

Computational Chemistry and Molecular Modeling of 1 P Tolyl 2 1 2 3 Triazol 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the system.

ParameterDescriptionTypical Value (from analogs)
Dihedral Angle The angle between the p-tolyl ring and the triazole ring.~80-90° nih.govnih.gov
Bond Angles Angles around the central carbonyl and methylene (B1212753) carbons of the ethanone (B97240) bridge.~112-122° nih.gov
Electronic Energy The total energy of the molecule in its optimized geometry.Varies by method/basis set. nih.gov
Dipole Moment A measure of the molecule's overall polarity.Varies by conformation. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher chemical reactivity and greater ease of intramolecular charge transfer. researchgate.net

In triazole-containing compounds, the HOMO is often localized on the electron-rich aromatic rings (like the p-tolyl group), while the LUMO can be centered on the triazole ring or other electron-accepting moieties. researchgate.netnih.gov For a related 1,2,3-triazolyl ester, the HOMO-LUMO energy gap was calculated to be low (0.144 Hartree), indicating high reactivity. nih.gov Analysis of 1-p-tolyl-2- nih.govresearchgate.netresearchgate.nettriazol-1-yl-ethanone would likely reveal a similar distribution, with the p-tolyl and triazole rings being key sites for electronic transitions.

Quantum Chemical ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Relates to electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) The energy difference between E(LUMO) and E(HOMO).Indicates chemical reactivity and stability. researchgate.net
Hardness (η) Resistance to change in electron distribution.Calculated from the HOMO-LUMO gap. nih.gov
Softness (S) The reciprocal of hardness, indicating reactivity.A higher value suggests greater reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how molecules will interact and identifying sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red or purple) correspond to areas with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net

For 1-p-tolyl-2- nih.govresearchgate.netresearchgate.nettriazol-1-yl-ethanone, the MEP map would be expected to show significant negative potential localized around the nitrogen atoms of the 1,2,4-triazole (B32235) ring and the oxygen atom of the ethanone carbonyl group. researchgate.netresearchgate.net These regions represent the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms, particularly those on the tolyl ring, would exhibit positive potential. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. pensoft.net This method is crucial in drug design for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.govpensoft.net

Docking simulations for 1-p-tolyl-2- nih.govresearchgate.netresearchgate.nettriazol-1-yl-ethanone would involve placing the molecule into the active site of a target protein and calculating its most stable binding conformation. The simulation generates a score, typically in kcal/mol, which estimates the binding affinity. A more negative score indicates a stronger and more favorable interaction. Studies on various 1,2,4-triazole derivatives have shown excellent binding affinities against a range of protein targets, including kinases and enzymes involved in microbial life cycles. nih.govnih.gov For example, some triazole derivatives have shown binding affinities as strong as -176.749 kcal/mol against c-kit tyrosine kinase and IC50 values in the nanomolar range against the InhA enzyme. nih.govnih.gov

Compound TypeTarget ProteinReported Binding Affinity (kcal/mol) / IC50
1,2,4-Triazole-acetamide hybridc-kit tyrosine kinase-176.749 nih.gov
1,2,3- and 1,2,4-Triazole hybridInhA Enzyme (M. tuberculosis)IC50 = 0.074 nM nih.gov
Indolin-2-one-triazole hybridVEGFR-2IC50 = 16.3 nM mdpi.com
1,2,4-Triazole derivativeInhA Enzyme (M. tuberculosis)-8.47 nih.gov

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target's binding pocket that interact with the ligand. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex. Common interactions include hydrogen bonds, hydrophobic interactions (e.g., π-π stacking, π-H bonds), and van der Waals forces. nih.govnih.gov

For triazole-based compounds, the nitrogen atoms of the triazole ring are frequently involved in forming hydrogen bonds with amino acid residues like Glycine, Serine, and Threonine. nih.gov The aromatic rings (such as the p-tolyl group) often participate in hydrophobic interactions with residues like Isoleucine and Valine. nih.gov For instance, in a study of triazole hybrids targeting the InhA enzyme, a thioether linker atom formed a hydrogen bond with Ser94, while a triazole ring formed a hydrogen bond with Gly96 and a hydrophobic interaction with Ile21. nih.gov

Interaction TypeLigand MoietyInteracting Residue (Example)Reference
Hydrogen BondTriazole NitrogenGly96, Thr196 nih.gov
Hydrogen BondLinker Atom (e.g., Thioether)Ser94, Gly14 nih.gov
Hydrophobic (π-H)Benzylidene RingGly96, Ser20 nih.gov
HydrophobicTriazole RingIle21 nih.gov
C-H···O / C-H···NMethylene and Aromatic C-HVarious nih.gov

Homology Modeling for Target Protein Structure Prediction

A fundamental aspect of understanding a compound's mechanism of action is to elucidate the three-dimensional (3D) structure of its biological target. For 1-p-Tolyl-2- nih.govnih.govnih.govtriazol-1-yl-ethanone, the likely target is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govndl.gov.in While numerous crystal structures of CYP51 from various organisms exist, a specific structure for a particular fungal pathogen of interest may not always be available. frontiersin.orgresearchgate.net In such cases, homology modeling is a powerful computational technique used to predict the 3D structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). oup.comtandfonline.com

The process begins with identifying a suitable template structure from a protein database, such as the Protein Data Bank (PDB). The selection criteria are based on high sequence identity and similarity to the target protein sequence. tandfonline.com For instance, the CYP51 from Penicillium digitatum has been modeled using the crystal structure of Mycobacterium tuberculosis CYP51 (PDB ID: 1E9X) as a template. oup.com Similarly, a model for Aspergillus fumigatus CYP51A was developed using the crystal structure of its paralog, CYP51B. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like the triazoles, QSAR models can predict the antifungal potency of new, unsynthesized derivatives, thereby guiding the design of more effective agents. nih.govnih.gov

To develop a QSAR model for compounds related to 1-p-Tolyl-2- nih.govnih.govnih.govtriazol-1-yl-ethanone, a dataset of structurally similar triazole derivatives with experimentally determined antifungal activities (e.g., minimum inhibitory concentration, MIC, or EC₅₀) is required. nih.govresearchgate.net The 3D structures of these compounds are optimized, often using methods like Density Functional Theory (DFT). nih.gov A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, highest occupied molecular orbital-HOMO energy), and hydrophobic features.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of these descriptors to the biological activity. nih.gov For example, a QSAR study on novel triazole compounds containing a thioamide group established a correlation between their antifungal activity (FA) and descriptors such as the heat of formation (DELH) and molecular volume (V). nih.gov Another 3D-QSAR study on triazole Schiff base compounds used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to create models with high predictive power. nih.gov These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing invaluable guidance for designing new derivatives. researchgate.net

Table 1: Representative Statistical Parameters for a 3D-QSAR Model of Triazole Derivatives
Model ParameterDescriptionExample ValueReference
Cross-validated correlation coefficient; a measure of the model's predictive ability.0.51 nih.gov
Non-cross-validated correlation coefficient; a measure of the model's internal fit.0.982 nih.gov
F-valueF-test statistic; indicates the statistical significance of the model.271.887 nih.gov
SEEStandard Error of Estimate; a measure of the accuracy of the predictions.0.052 nih.gov
ONCOptimum Number of Components; the number of principal components used to build the model.5 nih.gov

Computational Assessment of Pharmacokinetic Properties (ADME)

Beyond its activity at the target site, the therapeutic potential of a compound like 1-p-Tolyl-2- nih.govnih.govnih.govtriazol-1-yl-ethanone depends on its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Computational (in silico) methods are widely used in early drug discovery to predict these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and testing. idaampublications.inscitechnol.com

Various software tools and web servers, such as SwissADME and admetSAR, can predict a wide range of ADME properties based on a molecule's structure. nih.govjocpr.com For 1-p-Tolyl-2- nih.govnih.govnih.govtriazol-1-yl-ethanone, these predictions would provide insights into its oral bioavailability, ability to cross the blood-brain barrier (BBB), and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.govscitechnol.com For example, predictions for triazole fungicides generally show good gastrointestinal absorption and a likelihood of penetrating the BBB. nih.gov Many triazoles are also predicted to be inhibitors of various CYP isoforms (e.g., CYP3A4, CYP2C9), which is an important consideration for potential drug-drug interactions. nih.gov Lipinski's "Rule of Five" is another key computational filter, assessing properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. scitechnol.com

Table 2: Predicted ADME Properties for a Representative Triazole Compound
PropertyDescriptionPredicted Value/ClassificationReference
Gastrointestinal (GI) AbsorptionPrediction of passive absorption from the gut into the bloodstream.High nih.gov
Blood-Brain Barrier (BBB) PermeantPrediction of the molecule's ability to cross the BBB.Yes nih.gov
CYP3A4 InhibitorPrediction of inhibitory activity against a major drug-metabolizing enzyme.Yes nih.gov
P-glycoprotein (P-gp) SubstratePrediction of interaction with an efflux pump that can limit drug absorption.Yes nih.gov
Log Kp (skin permeability)A measure of the molecule's potential for dermal penetration.-5.80 cm/s nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While QSAR and ADME models provide valuable static predictions, it is crucial to understand the dynamic behavior of 1-p-Tolyl-2- nih.govnih.govnih.govtriazol-1-yl-ethanone and its interaction with its target protein over time. Conformational analysis and molecular dynamics (MD) simulations are computational techniques that provide this dynamic perspective. frontiersin.orgnih.gov

Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements (conformations) of the molecule. This is important because the molecule's shape dictates how it can fit into the binding site of a protein.

MD simulations take this a step further by simulating the physical movements of atoms and molecules over time. researchgate.net An MD simulation of the 1-p-Tolyl-2- nih.govnih.govnih.govtriazol-1-yl-ethanone-CYP51 complex would start with a docked pose of the compound within the enzyme's active site, derived from the homology model. cardiff.ac.uk The entire system, including water molecules and ions, is then subjected to calculations based on the laws of physics. biorxiv.org These simulations can reveal how the compound and protein adjust to each other, the stability of the binding, and the key interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over time. frontiersin.orgnih.gov Studies on triazole inhibitors binding to CYP51 have shown that hydrophobic interactions are a major driving force for binding and that the triazole ring coordinates with the heme iron in the active site. frontiersin.orgnih.gov MD simulations can also elucidate mechanisms of drug resistance, for example, by showing how a mutation in the active site can disrupt the binding of an inhibitor. biorxiv.org

Potential Applications and Future Research Directions

Role in Agrochemical Development

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in the development of fungicides. nih.govnih.gov Triazole fungicides are known for their high efficiency, low toxicity, and broad-spectrum activity, primarily by inhibiting the biosynthesis of sterols in fungi. nih.govnih.govresearchgate.net Research into novel 1,2,4-triazole derivatives continues to yield compounds with potent fungicidal properties against various plant pathogens.

Derivatives of 1,2,3-triazole have demonstrated utility as insecticides, fungicides, and plant growth regulators. nih.gov While direct studies on the agrochemical applications of 1-p-tolyl-2- tandfonline.comnih.govbenthamdirect.comtriazol-1-yl-ethanone are not widely published, the structural similarity to known active compounds suggests its potential as a lead structure for the development of new agrochemicals. For instance, novel 1,2,4-triazole derivatives containing a pyrimidine (B1678525) moiety have shown moderate to good fungicidal activities against pathogens like B. dothidea, Phomopsis sp., and B. cinerea. tandfonline.com Similarly, new 1,2,4-triazole derivatives containing carboxamide fragments have been designed and synthesized, showing promising antifungal and anti-oomycete activities. mdpi.com The introduction of an oxime ether and a phenoxyl pyridinyl moiety into the 1,2,4-triazole structure has also resulted in compounds with broad-spectrum antifungal activities. nih.govnih.gov

Fungicidal Activity of Various 1,2,4-Triazole Derivatives
Compound ClassTarget PathogensKey FindingsReference
1,2,4-Triazoles with a pyrimidine moietyB. dothidea, Phomopsis sp., B. cinereaCompounds 9n and 9o showed good fungicidal activities, superior to the commercial agent Pyrimethanil. tandfonline.com
1,2,4-Triazoles with oxime ether and phenoxyl pyridinyl moietyS. sclerotiorum, P. infestans, R. solani, B. cinereaCompound 5a4 exhibited broad-spectrum antifungal activities with EC50 values as low as 0.27 mg/L against R. solani. nih.govnih.gov
1,2,4-Triazoles with carboxamide fragmentsSeven phytopathogenic fungi/oomyceteCompound 5j displayed outstanding anti-oomycete activity against Phytophthora capsici. mdpi.com
1,2,4-Triazoles with a cyclopropane (B1198618) moietySix different fungiMost of the synthesized compounds exhibited significant fungicidal activity. benthamdirect.com
Myrtenal derivatives with a 1,2,4-triazole moietyP. piricolaSome compounds showed an inhibitory rate of 90–98%, comparable to the commercial fungicide azoxystrobin. nih.gov

The synthesis of 1-p-tolyl-2- tandfonline.comnih.govbenthamdirect.comtriazol-1-yl-ethanone can be envisioned through the reaction of 2-bromo-1-(p-tolyl)ethanone with 1H-1,2,4-triazole, analogous to the synthesis of similar phenyl-triazolyl-ethanone compounds. nih.gov This straightforward synthetic route allows for the exploration of its biological activity and its potential as a scaffold for new agrochemical agents.

Utility as a Synthetic Intermediate for Advanced Organic Molecules

The ethanone (B97240) linkage and the reactive sites on both the p-tolyl and triazole rings make 1-p-tolyl-2- tandfonline.comnih.govbenthamdirect.comtriazol-1-yl-ethanone a valuable intermediate in organic synthesis. The carbonyl group can undergo a variety of transformations, such as reduction to an alcohol, reductive amination, or condensation reactions to form more complex heterocyclic systems.

For example, the related compound 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules. prepchem.com This alcohol can be prepared by the reduction of the corresponding ethanone. This suggests that 1-p-tolyl-2- tandfonline.comnih.govbenthamdirect.comtriazol-1-yl-ethanone could serve as a precursor to chiral alcohols, which are important building blocks in asymmetric synthesis. Furthermore, compounds with a similar core structure have been used to synthesize more complex molecules, such as 1-(4-methylphenyl)-1-phenyl-2-(1,2,4-triazol-1-yl)-ethane. prepchem.com

The triazole ring itself can be involved in further reactions. For instance, triazolo[1,5-a]pyrimidine derivatives, which have shown potential as antiviral agents, are synthesized from amino-triazole precursors. nih.gov While the nitrogen atoms of the 1,2,4-triazole in the target compound are already substituted at the 1-position, the remaining nitrogens and the carbon atoms of the ring could potentially participate in cycloaddition or other ring-forming reactions.

Examples of Molecules Synthesized from Triazole-Containing Intermediates
Starting IntermediateSynthesized MoleculeSynthetic TransformationReference
1-phenyl-2-(1,2,4-triazol-1-yl)-ethanol1-(4-Methylphenyl)-1-phenyl-2-(1,2,4-triazol-1-yl)-ethaneFriedel-Crafts alkylation prepchem.com
1-p-chlorophenyl-2-(1,2,4-triazol-1-yl)-ethanol1-p-Chlorophenyl-1-benzyloxy-2-(1,2,4-triazol-1-yl)-ethaneWilliamson ether synthesis prepchem.com
Ethyl 5-amino-1,2,4-triazole-3-carboxylateEthyl 5-methyl-7-phenyl- tandfonline.comnih.govbenthamdirect.comtriazolo[1,5-a]pyrimidine-2-carboxylateCyclocondensation nih.gov
4-(Chloromethyl)-2-p-tolylthiazole(2-p-Tolyl-thiazol-4-yl)-methanolHydrolysis chemicalbook.com

Emerging Areas of Research and Development

Beyond its potential in agrochemicals, the 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities. nih.gov This opens up emerging avenues of research for 1-p-tolyl-2- tandfonline.comnih.govbenthamdirect.comtriazol-1-yl-ethanone and its derivatives. Triazole derivatives have been extensively investigated for their antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.com

The development of novel therapeutic agents based on the 1,2,4-triazole core is a burgeoning field. For instance, researchers are designing and synthesizing triazole derivatives as potential inhibitors of enzymes implicated in various diseases. chemijournal.com The structural features of 1-p-tolyl-2- tandfonline.comnih.govbenthamdirect.comtriazol-1-yl-ethanone, particularly the p-tolyl group which can mimic or interact with biological targets, make it an interesting candidate for screening in various pharmacological assays. The synthesis of complex heterocyclic systems containing pyrazole, thiazole, and triazole moieties from ethanone precursors highlights the potential for creating novel compounds with unique biological profiles. nih.gov

Interdisciplinary Research Opportunities

The applications of triazole-based compounds are expanding beyond the life sciences into materials science, creating opportunities for interdisciplinary research. nih.govresearchgate.netresearchgate.net The unique electronic properties and coordination capabilities of the triazole ring make it a valuable component in the design of functional materials.

One significant area is the development of metal-organic frameworks (MOFs). The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions to form porous structures with applications in gas storage, catalysis, and drug delivery. chemijournal.com Although the 1-position of the triazole in the target compound is blocked, the other nitrogen atoms could still participate in coordination chemistry.

Furthermore, triazole derivatives are being explored for their use in electronic materials. Their electron-deficient nature makes them suitable for applications as electron-transport and hole-blocking materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netresearchgate.net The p-tolyl group in 1-p-tolyl-2- tandfonline.comnih.govbenthamdirect.comtriazol-1-yl-ethanone can be functionalized to tune the electronic properties of the molecule, potentially leading to the development of novel organic semiconductors. This intersection of organic synthesis, medicinal chemistry, and materials science presents exciting prospects for future research on this and related compounds.

Q & A

Q. What are the optimal synthetic routes for 1-p-Tolyl-2-[1,2,4]triazol-1-yl-ethanone, and what reaction conditions are critical for yield improvement?

The synthesis of triazole-containing ethanones typically involves multi-step reactions. For example, analogous compounds (e.g., 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) are synthesized via:

  • Step 1 : Formation of the triazole ring using phenyl isocyanate/isothiocyanate under reflux conditions .
  • Step 2 : Introduction of the thioether or ethanone group via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., acetone or ethanol) and catalysts like K₂CO₃ .
    Critical parameters include temperature control (reflux at 70–80°C), stoichiometric ratios (1:1 for key intermediates), and purification via recrystallization (ethanol/water mixtures) to achieve yields >70% .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethanone carbonyl (δ 190–210 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strains, as demonstrated for 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, revealing a planar triazole ring and dihedral angles of ~10° between aromatic groups .
  • IR Spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

Discrepancies between expected and observed NMR/IR data often arise from tautomerism (e.g., triazole ring proton shifts) or solvent effects. For example:

  • Tautomeric equilibria : Use variable-temperature NMR to identify dynamic processes, as seen in 1H-1,2,4-triazole derivatives .
  • Crystallographic validation : Cross-verify ambiguous NMR assignments with X-ray structures, as done for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate .
  • HPLC-MS : Monitor reaction progress to detect byproducts or degradation, ensuring intermediates are >95% pure before proceeding .

Q. What strategies improve the biological activity of this compound derivatives in medicinal chemistry?

Structural modifications enhance bioactivity:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the p-Tolyl ring to improve binding affinity, as shown in 1-(4-Chlorophenyl) analogs .
  • Hybrid pharmacophores : Attach thiophene or pyrazole moieties via thioether linkages, mimicking bioactive compounds like 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone .
  • In silico docking : Screen derivatives against target proteins (e.g., cytochrome P450) to prioritize synthesis, as validated for triazole-thiazole hybrids .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of triazole ring formation?

Regioselectivity in triazole synthesis is solvent- and catalyst-dependent:

  • Polar aprotic solvents (DMF, DMSO) : Favor 1,4-disubstituted triazoles due to stabilized transition states .
  • Cu(I) catalysts : Promote "click chemistry" for 1,4-regioisomers, while Ru(II) catalysts favor 1,5-isomers, as observed in analogous triazole-ethanone syntheses .
  • Base selection : K₂CO₃ or NaH enhances nucleophilicity of triazole precursors, critical for coupling with p-Tolyl groups .

Methodological Considerations Table

ChallengeSolutionKey References
Low synthetic yieldOptimize stoichiometry (1:1.2 molar ratio for triazole precursors) and use reflux in anhydrous acetone
Ambiguous NMR signalsUse DEPT-135 and 2D-COSY to resolve overlapping peaks
Crystal polymorphismRecrystallize from ethanol/water (1:3) to obtain monoclinic crystals
Bioactivity variabilityIntroduce -SO₂ or -NHCOCH₃ groups to enhance hydrophilicity

Data Contradiction Analysis Example

Scenario : A synthesized batch shows unexpected IR absorption at 1700 cm⁻¹ (suggesting ketone contamination).
Resolution :

HPLC-PDA : Confirm purity and detect impurities (e.g., unreacted 2-chloroethanone).

TLC monitoring : Verify stepwise reaction completion using ethyl acetate/hexane (3:7) as mobile phase .

Alternative synthesis : Replace K₂CO₃ with Cs₂CO₃ to minimize side reactions, as reported for triazole-thioether derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.